REACTION_CXSMILES
|
[H-].[Na+].[C:3]1([C:9]2[N:14]=[C:13]3[N:15]=[C:16]([NH2:19])[CH:17]=[CH:18][C:12]3=[N:11][CH:10]=2)[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1.[CH2:20]([N:23]=[C:24]=[S:25])[CH:21]=[CH2:22]>CN(C)C=O>[CH2:20]([NH:23][C:24]([NH:19][C:16]1[CH:17]=[CH:18][C:12]2[C:13]([N:15]=1)=[N:14][C:9]([C:3]1[CH:4]=[CH:5][CH:6]=[CH:7][CH:8]=1)=[CH:10][N:11]=2)=[S:25])[CH:21]=[CH2:22] |f:0.1|
|
Name
|
|
Quantity
|
0.246 g
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Name
|
3-phenylpyrido[2,3-b]pyrazin-6-ylamine
|
Quantity
|
1.05 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C1=CN=C2C(=N1)N=C(C=C2)N
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Name
|
ice
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0.469 g
|
Type
|
reactant
|
Smiles
|
C(C=C)N=C=S
|
Name
|
|
Quantity
|
4 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
to stir at RT for 30 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
added dropwise
|
Type
|
CUSTOM
|
Details
|
The cooling bath is removed
|
Type
|
WAIT
|
Details
|
the mixture is left
|
Type
|
ADDITION
|
Details
|
is added dropwise
|
Type
|
ADDITION
|
Details
|
After the addition
|
Type
|
CUSTOM
|
Details
|
the cooling bath is removed
|
Type
|
WAIT
|
Details
|
the mixture is then left
|
Type
|
STIRRING
|
Details
|
to stir at room temperature for 1.5 hours
|
Duration
|
1.5 h
|
Type
|
ADDITION
|
Details
|
the mixture is poured into about 250 ml of distilled water
|
Type
|
FILTRATION
|
Details
|
the precipitated orange solid is filtered off with suction
|
Type
|
CUSTOM
|
Details
|
Purification
|
Type
|
CUSTOM
|
Details
|
by column chromatography several times (mobile phases dichloromethane/methanol mixtures) and subsequent purification by preparative HPLC
|
Type
|
CUSTOM
|
Details
|
afford a yellow solid
|
Reaction Time |
30 min |
Name
|
|
Type
|
|
Smiles
|
C(C=C)NC(=S)NC=1C=CC=2C(=NC(=CN2)C2=CC=CC=C2)N1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |